

Molecular docking studies of biphenyl carboxylic acids with target proteins

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Compound of Interest

Compound Name: *4'-Methylbiphenyl-3-carboxylic acid*

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Molecular Docking of Biphenyl Carboxylic Acids: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of molecular docking studies involving biphenyl carboxylic acid derivatives against various protein targets. The data presented is compiled from recent peer-reviewed literature and is intended to offer insights into the binding affinities and molecular interactions of this important chemical scaffold in different therapeutic areas.

Performance Comparison of Biphenyl Carboxylic Acids

The following table summarizes the quantitative data from several molecular docking studies, highlighting the binding energies of different biphenyl carboxylic acid derivatives against their respective protein targets. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein.

Ligand/Compound	Target Protein (PDB ID)	Docking Score/Binding Affinity	Primary Finding	Reference
4'-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid	SARS-CoV-2 Omicron Variant (8BEC)	-7.6 kcal/mol	The compound shows a strong binding affinity to the receptor protein, suggesting potential antiviral activity.	[1][2]
Biphenyl Carboxylic Acid Derivative 3j (Benzyloxy compound)	Estrogen Receptor Alpha (ER α)	Notable Binding Energy	Displayed potent in vitro anticancer activity against MCF-7 (IC ₅₀ : 9.92 μ M) and MDA-MB-231 (IC ₅₀ : 9.54 μ M) cells.	[3]
Biphenyl Carboxylic Acid Derivative 3a (unsubstituted)	Estrogen Receptor Alpha (ER α)	Good Activity	Showed good in vitro anticancer activity against MCF-7 (IC ₅₀ : 10.14 μ M) and MDA-MB-231 (IC ₅₀ : 10.78 μ M) cells.	[3]
Flurbiprofen Analogue 3g	Cyclooxygenase-2 (COX-2)	-8.39 (Glide XP Score)	The docking analysis revealed significant interaction with the active site amino acid	[4]

residues of COX-2.		
<hr/>		
Indole Biphenylcarboxylic Acids	Peroxisome Proliferator- Activated Receptor γ (PPAR γ)	Model $r^2 = 0.995$
A 3D-QSAR model was developed to explore the structure-activity relationship of these compounds as PPAR γ antagonists. [5]		
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*Specific binding energy values were not provided in the abstract; the qualitative assessment from the study is included.

Detailed Experimental Protocols

This section details the methodologies employed in the cited studies for their molecular docking simulations.

Study 1: Docking of 4'-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid with SARS-CoV-2 Protein

- Software: AutoDock Vina was utilized for the molecular docking calculations, and Discovery Studio Visualizer was used for generating interaction diagrams.[1][2]
- Receptor Preparation: The three-dimensional crystal structure of the SARS-CoV-2 Omicron variant (PDB ID: 8BEC) was obtained from the Protein Data Bank.[1][2] The protein was prepared for docking by removing water molecules, adding polar hydrogens, and assigning charges.
- Ligand Preparation: The structure of 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid was optimized using Density Functional Theory (DFT) at the B3LYP/6–311+ G(d,p) level.[2]

- Docking Simulation: The docking was performed to evaluate the binding affinity between the ligand and the receptor protein. The resulting interactions were analyzed, revealing one conventional hydrogen bond and two π -donor hydrogen bonds with key amino acid residues. [\[1\]](#)[\[2\]](#)

Study 2: Docking of Flurbiprofen Analogues with COX-2

- Software: The molecular docking was performed using the Glide module of the Schrödinger software suite.[\[4\]](#)
- Receptor Preparation: The crystal structure of the target protein, COX-2, was prepared before the docking calculations. This typically involves steps like removing water molecules and co-crystallized ligands, adding hydrogens, and assigning partial charges.
- Ligand Preparation: The 3D structures of the synthesized flurbiprofen analogues were generated and optimized to find the lowest energy conformation.
- Docking and Scoring: The prepared ligands were docked into the active site of COX-2. The binding modes and interactions were analyzed, and the docking poses were scored using Glide's XP (extra precision) scoring function to estimate the binding affinity.[\[4\]](#)

Study 3: Synthesis and Anticancer Evaluation of Biphenyl Carboxylic Acids

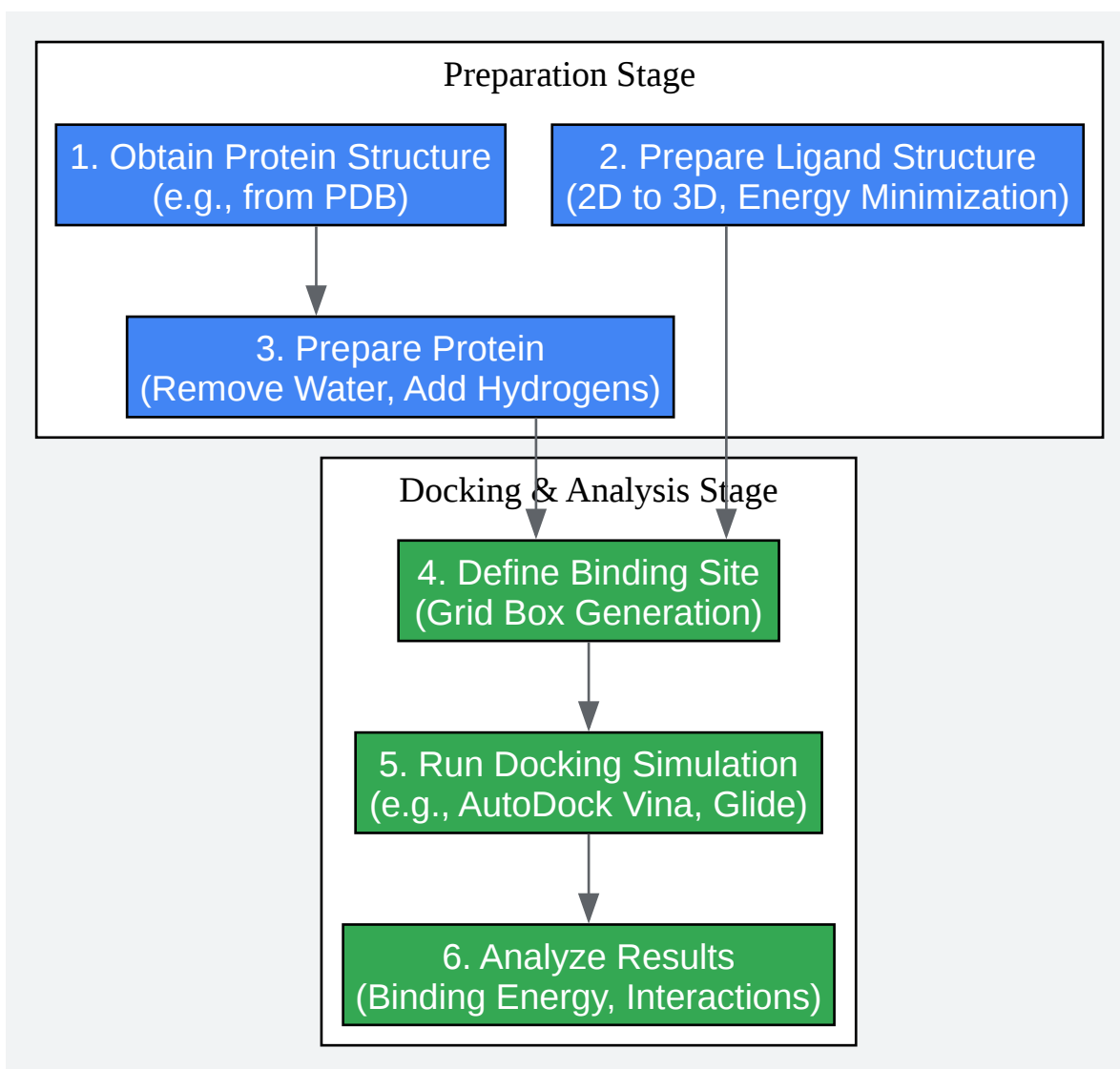
While specific docking protocol details are limited in the abstract, the synthesis of the biphenyl carboxylic acid library was well-documented.[\[3\]](#)

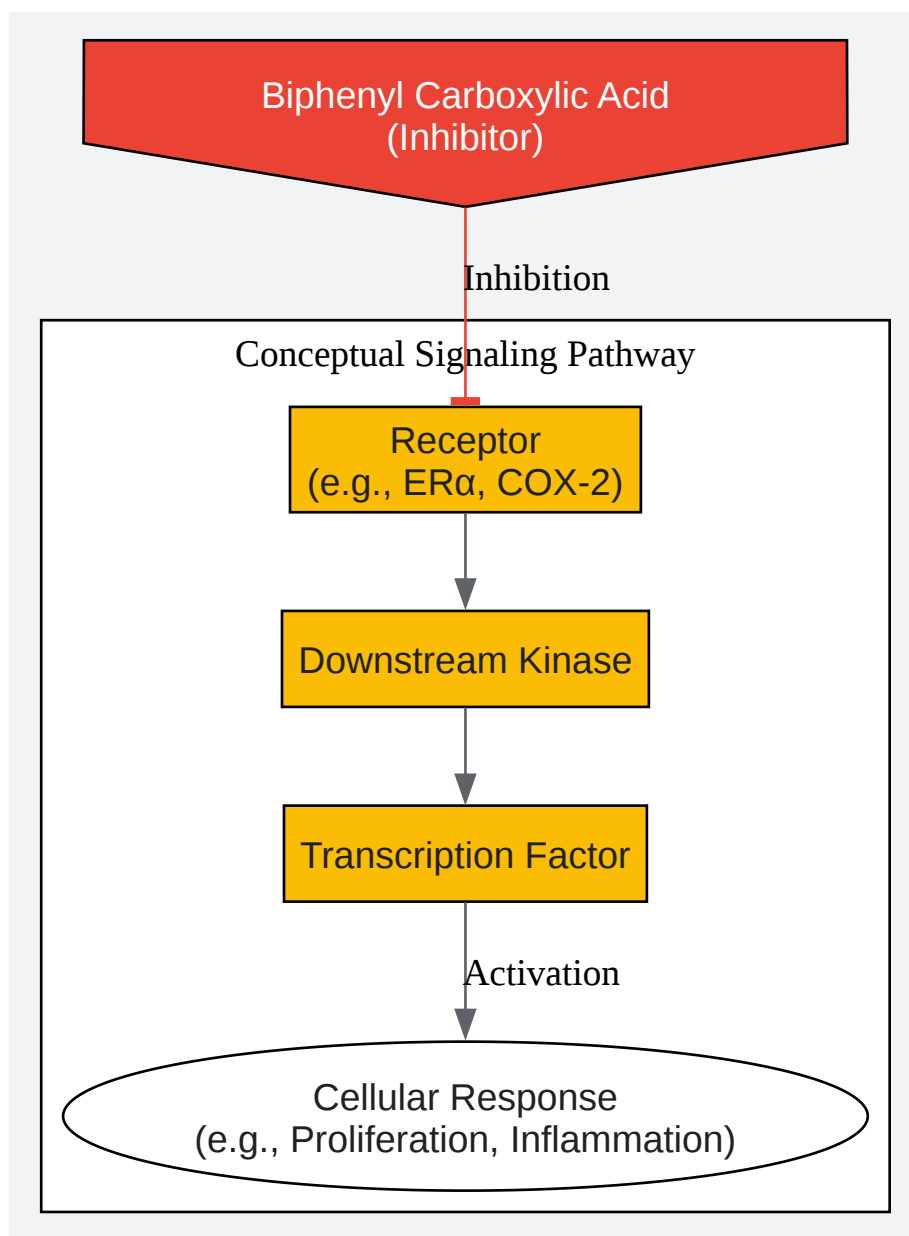
- General Synthesis Method: The compounds were synthesized using a Suzuki-Miyaura cross-coupling reaction.
- Reaction Components: The reaction involved 1-(4-bromophenyl)cyclopropane-1-carboxylic acid, various substituted boronic acids, potassium carbonate (K_2CO_3) as a base, and Tetrakis(triphenylphosphine)palladium(0) ($Pd(PPh_3)_4$) as the catalyst.
- Reaction Conditions: The mixture was stirred in a 1,4-dioxane and water (4:1) solvent system at 80°C for 16 hours.

- Purification: After the reaction, the mixture was diluted with water, extracted with ethyl acetate, and the crude product was purified using column chromatography.[3]

Visualizations

The following diagrams illustrate the typical workflow for a molecular docking study and a conceptual signaling pathway where a biphenyl carboxylic acid might act as an inhibitor.





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